N-(3-methyl-4-(N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-methyl-4-[[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S/c1-17-14-21(26-18(2)29)5-7-24(17)33(30,31)25-16-23(28-10-12-32-13-11-28)19-4-6-22-20(15-19)8-9-27(22)3/h4-7,14-15,23,25H,8-13,16H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVFLCXTBIENCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-4-(N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₃S |
| Molecular Weight | 365.46 g/mol |
| CAS Number | 922033-95-2 |
The structure features an indoline moiety, a morpholinoethyl side chain, and a sulfamoyl group, which contribute to its biological interactions.
Preliminary studies indicate that the compound may interact with various biological targets, including:
- Voltage-sensitive sodium channels : Similar compounds have shown binding affinity to these channels, potentially influencing neuronal excitability and anticonvulsant activity .
- Enzymatic inhibition : The sulfamoyl group may enhance interactions with specific enzymes involved in metabolic pathways, suggesting a role in modulating physiological responses.
Anticonvulsant Activity
Research has indicated that derivatives of this compound exhibit significant anticonvulsant properties. In studies involving maximal electroshock (MES) and pentylenetetrazole (PTZ) models, certain analogs demonstrated effective seizure protection at varying doses (100 mg/kg and 300 mg/kg), particularly at time intervals of 0.5 and 4 hours post-administration .
Antibacterial Activity
The compound's structural analogs have been evaluated for antibacterial properties against various pathogens. For example, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide exhibited an EC₅₀ value of 156.7 µM against Xanthomonas oryzae, indicating promising antibacterial efficacy . The mechanism appears to involve disruption of bacterial cell membranes, as evidenced by scanning electron microscopy studies showing cell membrane rupture upon treatment .
Case Studies and Research Findings
- Anticonvulsant Screening : In a study assessing various phenylacetamide derivatives, the compound displayed notable activity in the MES model, suggesting its potential as an antiepileptic agent. The structure-activity relationship (SAR) indicated that modifications to the morpholino group could enhance efficacy .
- Antimicrobial Evaluation : Another study highlighted the effectiveness of similar compounds against plant pathogens, demonstrating their utility in agricultural applications. The findings suggested that the presence of specific functional groups significantly impacted antibacterial activity .
- Toxicological Assessment : Acute toxicity studies using the rotarod test revealed that certain derivatives had minimal neurological toxicity at effective doses, supporting their safety profile for further development .
Comparison with Similar Compounds
Key Observations :
- The target compound’s morpholinoethyl and indoline groups distinguish it from simpler sulfamoyl-acetamides (e.g., ), which lack heterocyclic motifs.
- Unlike peptide-like derivatives (), the target’s rigid heterocycles may improve metabolic stability and receptor selectivity.
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity
Q & A
Q. What spectroscopic methods are most reliable for confirming the structural integrity of N-(3-methyl-4-(N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to resolve the sulfamoyl, morpholinoethyl, and acetamide groups. Compare chemical shifts with structurally similar compounds (e.g., sulfonamide derivatives in ).
- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., S=O stretching at ~1150–1300 cm, amide C=O at ~1650 cm) .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How can synthetic routes for this compound be optimized to improve yield?
Answer:
- Stepwise Synthesis: Break down the synthesis into modular steps (e.g., sulfamoylation of the phenylacetamide core followed by morpholinoethyl coupling). Monitor intermediates via TLC .
- Solvent and Catalyst Selection: Use polar aprotic solvents (e.g., DMF) for sulfonamide formation and Pd/C or CuI catalysts for coupling reactions .
- Temperature Control: Maintain reaction temperatures between 50–80°C to prevent decomposition of thermally sensitive groups like the indoline moiety .
Intermediate Research Questions
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Answer:
- Enzyme Inhibition Assays: Test against kinases or proteases using fluorometric or colorimetric substrates (e.g., ATPase activity assays for morpholino-containing compounds, as in ).
- Cell Viability Assays: Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity. Include positive controls (e.g., doxorubicin) .
- Binding Affinity Studies: Employ surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with target proteins .
Q. How can contradictory solubility data in different solvents be resolved?
Answer:
- Solvent Polarity Analysis: Compare logP values (calculated via ChemDraw or ACD/Labs) with experimental solubility in DMSO, ethanol, and water. Adjust solvent ratios for in vitro assays .
- Co-solvent Systems: Use mixtures like DMSO:PBS (1:9) to enhance aqueous solubility while maintaining biocompatibility .
Advanced Research Questions
Q. How can computational modeling resolve conflicting data on target selectivity?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with candidate receptors (e.g., kinase ATP-binding pockets). Compare binding poses with morpholinoethyl-containing analogs in .
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bonding patterns .
- Off-Target Prediction: Apply tools like SwissTargetPrediction to identify potential secondary targets (e.g., GPCRs or ion channels) .
Q. What strategies mitigate metabolic instability observed in pharmacokinetic studies?
Answer:
- Metabolite Identification: Use LC-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Focus on morpholinoethyl and indoline groups as metabolic hotspots .
- Structural Modifications: Introduce electron-withdrawing groups (e.g., fluorine) at vulnerable positions to slow CYP450-mediated degradation .
Q. How can environmental impact be assessed during early-stage development?
Answer:
- Ecotoxicity Screening: Follow protocols from : Use Daphnia magna or algae models to test acute toxicity (LC).
- Degradation Studies: Perform photolysis (UV light) and hydrolysis (pH 7–9) experiments to estimate environmental persistence .
- Read-Across Analysis: Compare with structurally related sulfonamides (e.g., ) to predict bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
